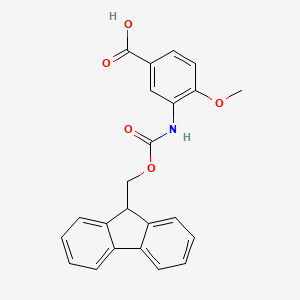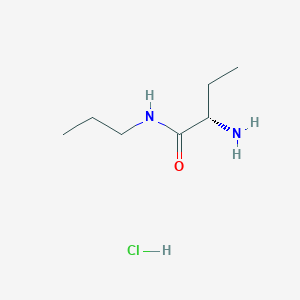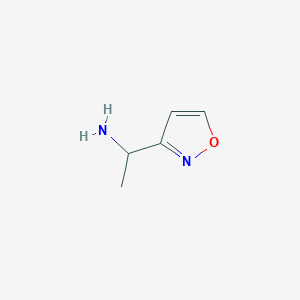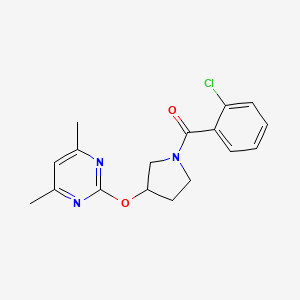
(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as CEP-26401, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. In
科学的研究の応用
Antimicrobial and Anticancer Applications
Research has shown that derivatives of this compound, such as novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, exhibit potential as antimicrobial and anticancer agents. For instance, Hafez et al. (2016) synthesized a series of novel compounds that displayed significant antimicrobial and higher anticancer activity compared to the reference drug, doxorubicin, showcasing the compound's versatility in drug development against infectious diseases and cancer H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016.
Chemical Synthesis and Structural Analysis
Further applications include the synthesis of complex molecular structures for exploring fundamental chemistry and developing new materials. For example, Matsuda et al. (1976) investigated the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, leading to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives, highlighting the compound's role in innovative chemical synthesis Isamu Matsuda, Sakae Yamamoto, & Yoshio Ishii, 1976.
Molecular Docking and Modeling
The exploration of molecular docking and modeling is another crucial application. Research has been conducted on synthesizing new compounds with specific molecular structures for potential use in overcoming microbial resistance to pharmaceuticals. Katariya et al. (2021) synthesized and conducted a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, demonstrating the compound's utility in designing drugs with precise target interactions Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021.
特性
IUPAC Name |
(2-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-9-12(2)20-17(19-11)23-13-7-8-21(10-13)16(22)14-5-3-4-6-15(14)18/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGVFRPSJXFVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)
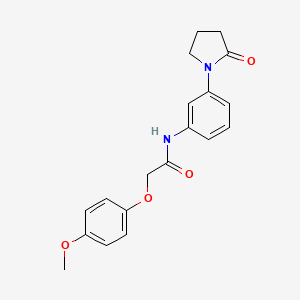
![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)


![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)
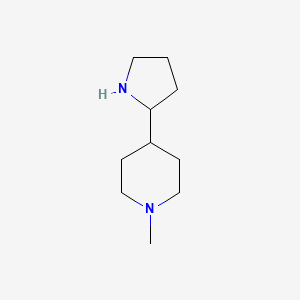
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)

![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)
